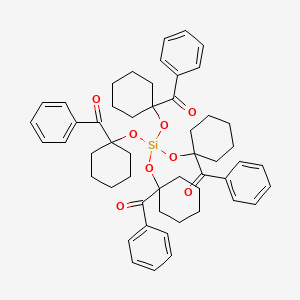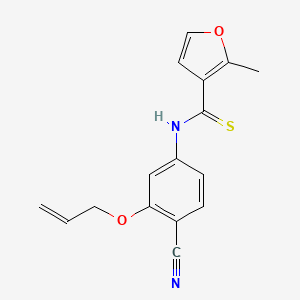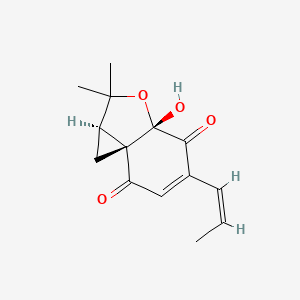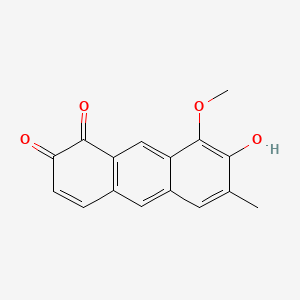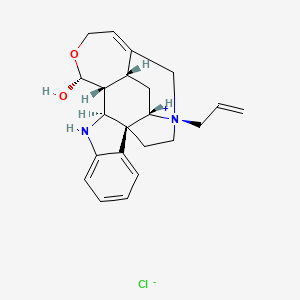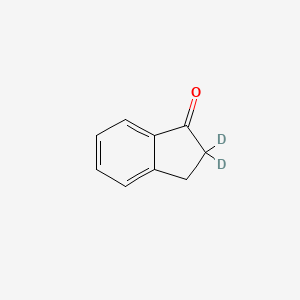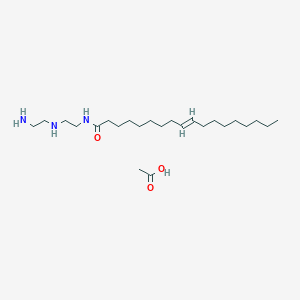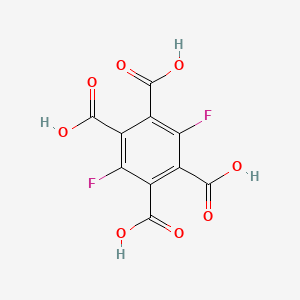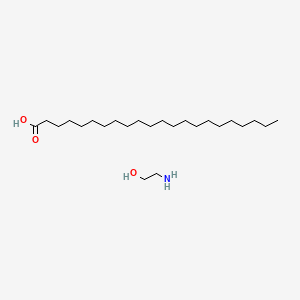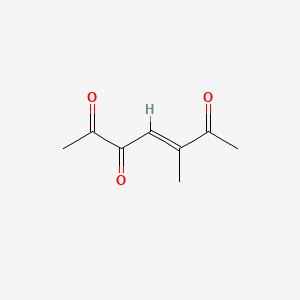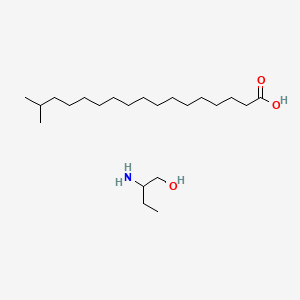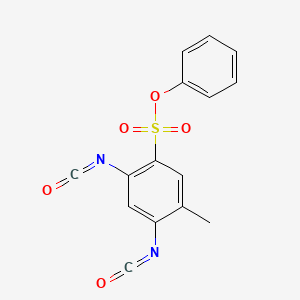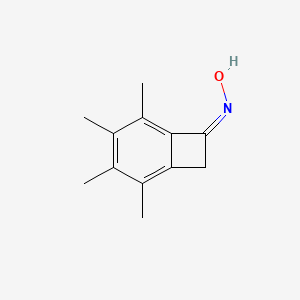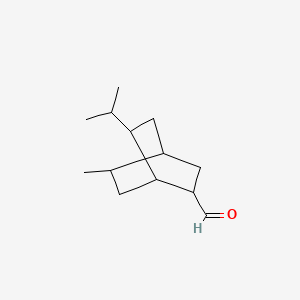
7-Isopropyl-5-methylbicyclo(2.2.2)octane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of EINECS 284-833-7 involves the reaction of formamide with formaldehyde under controlled conditions. The reaction typically occurs in an aqueous medium, with the pH adjusted to acidic or neutral conditions to facilitate the reaction. The temperature is maintained at a moderate level to ensure the formation of the desired products without causing decomposition .
Industrial Production Methods
In industrial settings, the production of EINECS 284-833-7 follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure consistency and quality of the final product. The mixture is then subjected to purification processes to isolate the desired compounds from any by-products .
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 284-833-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formic acid derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
EINECS 284-833-7 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products, including resins and adhesives.
Wirkmechanismus
The mechanism of action of EINECS 284-833-7 involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
EINECS 284-833-7 can be compared with other similar compounds, such as:
Formamide: A simpler compound that reacts with formaldehyde to form EINECS 284-833-7.
Formaldehyde: A reactive compound that participates in the formation of EINECS 284-833-7.
Other formamide-formaldehyde reaction products: These compounds share similar properties and applications but may differ in their specific chemical structures and reactivity.
EINECS 284-833-7 is unique due to its specific reaction products and the resulting properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
84963-31-5 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
5-methyl-7-propan-2-ylbicyclo[2.2.2]octane-2-carbaldehyde |
InChI |
InChI=1S/C13H22O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h7-13H,4-6H2,1-3H3 |
InChI-Schlüssel |
DFYLIPCZGDCPEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C(CC1CC2C(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


